2H-苯并咪唑

描述

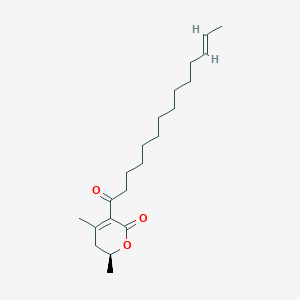

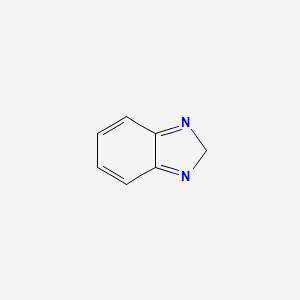

2H-benzimidazole, also known as 1H-1,3-Benzimidazole, is a heterocyclic aromatic organic compound. This bicyclic compound consists of fused rings of benzene and imidazole . It appears as a white solid in the form of tabular crystals . It is an important heterocyclic compound used to design and synthesize novel bioactive compounds .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . A study reported a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . Another study reported the synthesis of benzimidazole-2-thione derivatives using a reaction between the macrocyclic aminal and various nucleophiles in the presence of carbon disulfide .

Molecular Structure Analysis

The molecular structure of 2H-benzimidazole derivatives was determined using techniques such as FTIR, 1H-NMR, 13C-NMR, and Mass spectroscopy . The molecular structures of some derivatives were confirmed by X-ray single crystallography .

Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . It can also be alkylated and serves as a ligand in coordination chemistry . A study reported the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere . The reactions were accelerated by orders of magnitude in comparison to the bulk .

Physical And Chemical Properties Analysis

2H-benzimidazole has a molar mass of 118.14 g/mol . It has a melting point of 170 to 172 °C . The acidity (pKa) is 12.8 for benzimidazole and 5.6 for the conjugate acid .

科学研究应用

抗微生物和抗癌特性

2H-苯并咪唑衍生物表现出潜力作为抗微生物药物和抗癌药物。例如,苯并咪唑-5-(芳基偶氮基)噻唑衍生物对病原细菌如金黄色葡萄球菌和大肠杆菌表现出显著的功效,同时在高浓度下对人类肝癌细胞系(HepG2)和人类肝细胞癌细胞具有细胞毒性(Khalifa et al., 2018)。

抗锥虫活性

2H-苯并咪唑-1,3-二氧化物已被确定为一类新的水溶性药剂,对锥虫寄生虫(克氏锥虫和利什曼寄生虫等)显示出显著的体外活性,有望有选择性地靶向这些寄生虫(Boiani et al., 2006)。

抗炎潜力

苯并咪唑衍生物显示出显著的抗炎作用潜力。合成新型2-巯基苯并咪唑氨基酸共轭物已证明具有强效的镇痛和抗炎活性,且降低了胃肠道不良反应,这是传统苯并咪唑类药物常见的副作用(Khan et al., 2020)。

抗真菌和驱虫应用

苯并咪唑在农业和兽医药学中作为杀菌剂和驱虫药物的作用已有充分记录。它们作为微管组装的特异性抑制剂,结合到图蛋白分子上,这在真菌细胞生物学和分子遗传学中至关重要(Davidse, 1986)。此外,像阿苯达唑和美硫苄唑这样的苯并咪唑药物对各种寄生虫有效,并且与其他药物相比对骨髓祖细胞的毒性较小(Nassiri et al., 1996)。

拓扑异构酶II催化抑制剂

苯并咪唑-查尔酮杂合物(BCHs)已被设计和合成为非插入式II型拓扑异构酶(Topo II)抑制剂。这些BCHs在DNA松弛实验中显示出良好的抑制效果,并在肿瘤细胞系中表现出抗增殖效果,表明它们作为抗肿瘤药物的潜力(Zhou et al., 2020)。

抗病毒特性

苯并咪唑核苷类药物如1263W94已显示出对人类巨细胞病毒(HCMV)复制的强效抑制作用,具有与其他抗病毒药物不同的独特作用方式。该化合物对实验室HCMV株和临床分离株,包括对其他治疗方法耐药的株,表现出显著的抗病毒效力(Biron et al., 2002)。

作用机制

安全和危害

Benzimidazole is classified as Acute toxicity, Oral (Category 4), H302, and Short-term (acute) aquatic hazard (Category 3), H402 . It is harmful if swallowed and harmful to aquatic life . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

属性

IUPAC Name |

2H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMVLMCSXDIGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429529 | |

| Record name | 2H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

272-94-6 | |

| Record name | 2H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

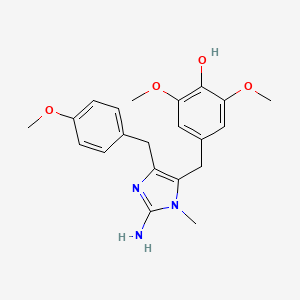

![4-[1-[[Bis(4-methylphenyl)methyl]carbamoyl]-3-(2-ethoxybenzyl)-4-oxoazetidine-2-yloxy]benzoic acid](/img/structure/B1244081.png)